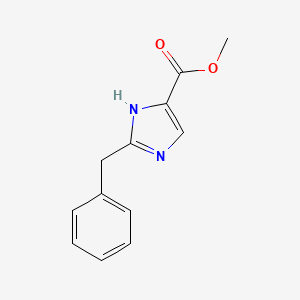

methyl 2-benzyl-1H-imidazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

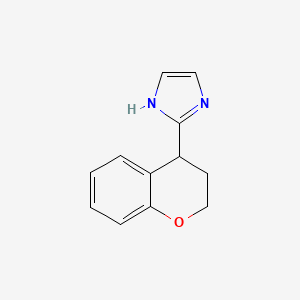

“Methyl 2-benzyl-1H-imidazole-4-carboxylate” is a complex organic compound. It is an alkyl ester of imidazole carboxylic acid . It is a nitrogen heterocycle and forms mixed ligand Pt (II) complexes .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The synthesis of “this compound” could potentially follow similar methodologies, taking into account the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

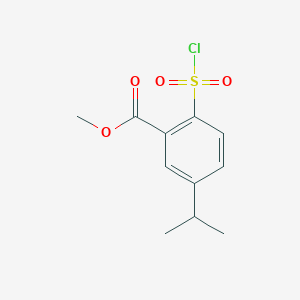

The molecular structure of “this compound” is complex. It is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The exact structure would need to be determined through further analysis.Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The chemical reactions involving “this compound” would depend on the specific conditions and reactants present.Wissenschaftliche Forschungsanwendungen

Crystal and Molecular Structure Studies

Research has explored the crystal and molecular structures of related compounds to methyl 2-benzyl-1H-imidazole-4-carboxylate. For instance, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, obtained as a side product during the synthesis of an antitubercular agent, was studied for its crystal and molecular structures (Richter et al., 2023).

Synthesis and Functionalization

Various synthetic pathways and functionalization reactions have been explored. For example, experimental and theoretical studies have been conducted on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine (Yıldırım et al., 2005). Another study investigated acid-induced dimerization of imidates derived from glycine to synthesize methylN-(1,2,5-trisubstituted-4-imidazoyl)glycinates (Morel et al., 1996).

Crystal Structure Analysis

Crystal structure analysis has been a significant application, like in the study of azilsartan methyl ester ethyl acetate hemisolvate, which is structurally related to this compound (Li et al., 2015).

Microwave-Assisted Synthesis

Microwave-assisted, rapid synthesis techniques have been applied to related compounds, such as the synthesis of benzimidazole-based potential anticancer agent methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1Hbenzo[d]imidazole-5-carboxylate (Jagadeesha et al., 2023).

Oxidative Aromatization and Substitution Reactions

Oxidative aromatization reactions and substitution reactions have been studied extensively. For instance, the synthesis and comparison of oxidative aromatization reactions of imidazolines into respective imidazoles were explored (Pařík et al., 2006).

Ionic Liquid-Assisted Synthesis

Ionic liquids have been used as catalysts for synthesis, such as in the study of di-n-butyl ammonium chlorosulfonate ionic liquids for synthesizing 1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylates (Reddy et al., 2016).

Wirkmechanismus

Target of Action

Methyl 2-benzyl-1H-imidazole-4-carboxylate, also known as methyl 2-benzyl-1H-imidazole-5-carboxylate, is a derivative of imidazole . Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties . .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Imidazole derivatives are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The properties of imidazole derivatives, such as their solubility in water and other polar solvents, may be influenced by environmental factors .

Eigenschaften

IUPAC Name |

methyl 2-benzyl-1H-imidazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)10-8-13-11(14-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOMEVFUFWTVFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid](/img/structure/B6615184.png)